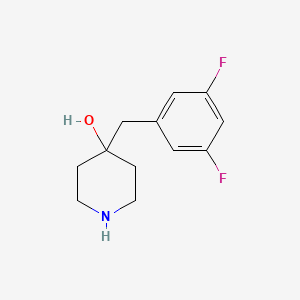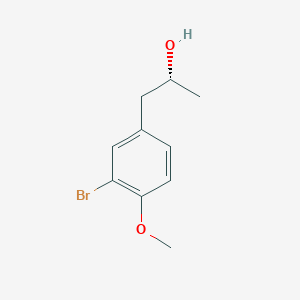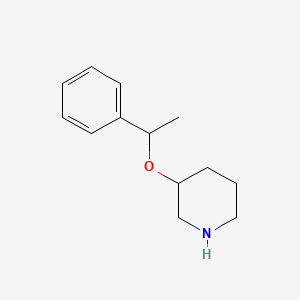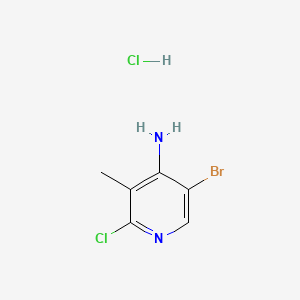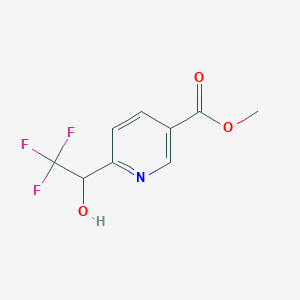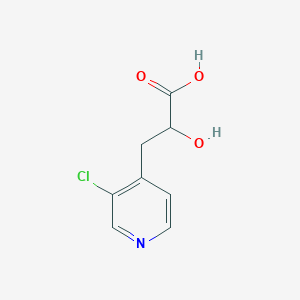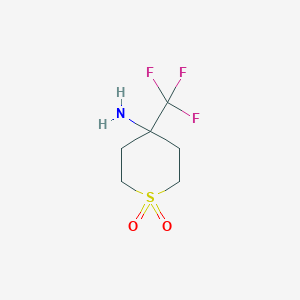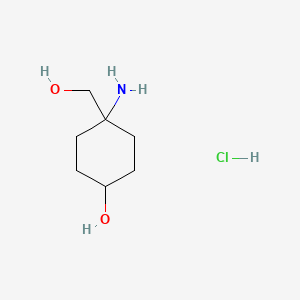
1-Amino-4-hydroxy-cyclohexanemethanol HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-4-hydroxy-cyclohexanemethanol hydrochloride is a chemical compound with the molecular formula C7H15NO2. It is a derivative of cyclohexanemethanol, featuring an amino group and a hydroxyl group on the cyclohexane ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Amino-4-hydroxy-cyclohexanemethanol hydrochloride can be synthesized through several methods. One common approach involves the reduction of 1-nitro-4-hydroxy-cyclohexanemethanol, followed by the conversion of the resulting amine to its hydrochloride salt. The reaction conditions typically involve the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods: In industrial settings, the production of 1-amino-4-hydroxy-cyclohexanemethanol hydrochloride may involve large-scale reduction processes using continuous flow reactors. This ensures consistent quality and yield of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Amino-4-hydroxy-cyclohexanemethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used.
Major Products Formed:
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated cyclohexanemethanol derivatives.
Applications De Recherche Scientifique
1-Amino-4-hydroxy-cyclohexanemethanol hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-amino-4-hydroxy-cyclohexanemethanol hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biochemical pathways and influence cellular functions .
Comparaison Avec Des Composés Similaires
1-Amino-4-hydroxy-cyclohexane: Lacks the methanol group, resulting in different chemical properties.
1-Amino-4-hydroxy-cyclohexanone: Contains a ketone group instead of a hydroxyl group, leading to different reactivity.
1-Amino-4-hydroxy-cyclohexanemethanol: The base compound without the hydrochloride salt.
Uniqueness: 1-Amino-4-hydroxy-cyclohexanemethanol hydrochloride is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both amino and hydroxyl groups allows for diverse chemical modifications and interactions, making it a versatile compound for research and industrial applications.
Propriétés
Formule moléculaire |
C7H16ClNO2 |
|---|---|
Poids moléculaire |
181.66 g/mol |
Nom IUPAC |
4-amino-4-(hydroxymethyl)cyclohexan-1-ol;hydrochloride |
InChI |
InChI=1S/C7H15NO2.ClH/c8-7(5-9)3-1-6(10)2-4-7;/h6,9-10H,1-5,8H2;1H |
Clé InChI |
HIMJCIANSBJOFQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCC1O)(CO)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


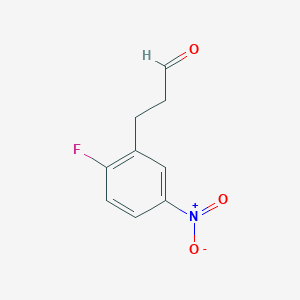
![rac-(1R,2R,4S)-bicyclo[2.2.1]heptane-2-thiol](/img/structure/B13598670.png)

